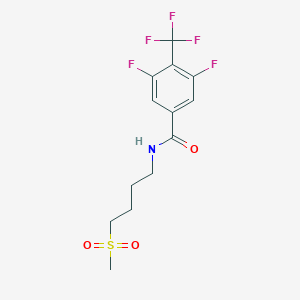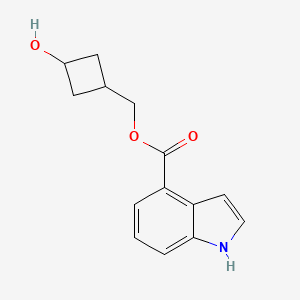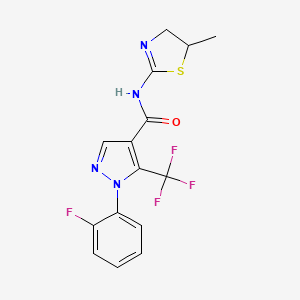![molecular formula C12H14N2O5 B7429985 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid, also known as MCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as activate certain signaling pathways that are involved in cell death. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful for studying the immune system and inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types, and care must be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid. One area of research is to further understand the mechanism of action of this compound and how it interacts with different signaling pathways in cells. Additionally, researchers can investigate the potential of this compound as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, researchers can explore the potential of this compound as a tool for studying cancer biology and developing new cancer treatments.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-tumor effects in various cancer cell lines, as well as anti-inflammatory effects. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for studying cancer biology and developing new cancer treatments. There are several future directions for research on this compound, including further understanding its mechanism of action and exploring its potential as a treatment for inflammatory diseases.
合成方法
The synthesis method for 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid involves several steps. First, 2-chloronicotinic acid is reacted with methyl chloroformate to form 6-methoxycarbonylpyridine-2-carbonyl chloride. This intermediate is then reacted with methylamine to form this compound.
科学研究应用
3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
3-[(6-methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-14(7-6-10(15)16)11(17)8-4-3-5-9(13-8)12(18)19-2/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQIGPMWNBVVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=NC(=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
